ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate
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Overview
Description
This compound is a derivative of benzo[e][1,2,4]thiadiazine, which is a type of heterocyclic compound . It contains a benzoate ester group and a thiadiazine ring, which is sulfur and nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoate ester group, a thiadiazine ring, and a fluoro-substituent . The presence of these functional groups would likely confer specific physical and chemical properties to the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester group might make it somewhat polar, and the aromatic rings would contribute to its overall stability .Scientific Research Applications
Chemical Synthesis and Reactivity
- Ethyl benzoate thiocarbohydrazone demonstrates reactivity that could be similar to the target compound, showing a tendency to undergo isomerization and react with other chemicals under specific conditions, leading to the formation of compounds like 3-phenyl-4-amino-1, 2,4-triazoline-5-thione upon alcohol elimination and further conversion to other heterocyclic compounds upon oxidation (Postovskii et al., 1977).
Insecticidal Activity
- New heterocycles incorporating a thiadiazole moiety were synthesized and assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis. This suggests potential agricultural applications for related compounds, pointing towards the synthesis versatility of ethyl derivatives and thiadiazole in producing compounds with insecticidal properties (Fadda et al., 2017).
Fluorination Techniques
- N-Fluoro-3-ethyl-3-methyl-1,1-dioxo-2,3-dihydro-1H-1λ6-benzo[e]1,2-thiazin-4-one was prepared and used for electrophilic fluorination of carbanions, illustrating the compound's role in introducing fluorine atoms into organic molecules, a key step in the synthesis of fluorinated pharmaceuticals and agrochemicals (Takéuchi et al., 1999).
Potential for Antimicrobial Agents
- The synthesis and characterization of new quinazolines, including ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, for potential antimicrobial applications highlight the role such compounds could play in medical research and development of new treatments (Desai et al., 2007).
Anti-juvenile Hormone Activity
- Research on ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate as a novel anti-juvenile hormone agent shows the potential application of related ethyl and benzoyl derivatives in pest management strategies, particularly in affecting insect development and growth (Ishiguro et al., 2003).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to have a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity . For instance, a halo group at the 7 and 8 positions of the ring has been reported to give active compounds .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to act as katp channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue .
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to be effective and selective inhibitors of insulin release from rat pancreatic b cells .
Properties
IUPAC Name |
ethyl 2-[[2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O5S2/c1-2-27-17(24)12-5-3-4-6-13(12)20-16(23)10-28-18-21-14-8-7-11(19)9-15(14)29(25,26)22-18/h3-9H,2,10H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGGYNQVLPSADF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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